

(R)-MDL-100,907 solubility and stability issues

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Compound of Interest

Compound Name: (R)-MDL-101146

Cat. No.: B608946

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Technical Support Center: (R)-MDL-100,907

Welcome to the Technical Support Center for (R)-MDL-100,907. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of (R)-MDL-100,907 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (R)-MDL-100,907?

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor, with a Ki value of 0.36 nM.[1][2][3][4] It exhibits over 80-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes.[1][3] Due to its pharmacological profile, it is widely used in research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes and has been studied for its potential antipsychotic properties.[1][4]

Q2: What are the primary challenges when working with (R)-MDL-100,907?

The main challenges are related to its limited aqueous solubility and potential for precipitation when transitioning from organic stock solutions to aqueous experimental media. Ensuring long-term stability in solution also requires careful consideration of storage conditions.

Q3: What are the recommended storage conditions for (R)-MDL-100,907?



- Solid Form: Store the compound as a crystalline solid at -20°C for long-term stability, where it
 can be stable for at least four years.[5] For shorter periods, storage at +4°C is also
 acceptable.[1][2]
- Stock Solutions: Prepare and use solutions on the same day if possible.[1] For storage, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to one year.[1][6] Avoid repeated freeze-thaw cycles.

Q4: In which solvents is (R)-MDL-100,907 soluble?

(R)-MDL-100,907 is soluble in several organic solvents but has limited solubility in aqueous buffers. The following table summarizes its solubility in common laboratory solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
DMSO	100 mM	37.35 mg/mL
0.05M HCI	50 mM	18.67 mg/mL
Ethanol	~53.5 mM	~20 mg/mL
Dimethylformamide (DMF)	~66.9 mM	~25 mg/mL

Data compiled from multiple sources.[1][2][5]

Q5: How do I prepare an aqueous working solution from a DMSO stock?

Due to the low aqueous solubility of (R)-MDL-100,907, it is crucial to follow a careful dilution procedure to avoid precipitation. It is sparingly soluble in aqueous buffers, and for maximum solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] For example, a 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml.[5] When preparing aqueous solutions from a DMSO stock, it is advisable to keep the final DMSO concentration low (typically below 0.5%) to minimize solvent effects on the experiment.

Troubleshooting Guides



Issue 1: Precipitation upon dilution in aqueous buffer

Symptoms: The solution becomes cloudy, or a visible precipitate forms immediately or over time after diluting a concentrated organic stock solution of (R)-MDL-100,907 into an aqueous medium (e.g., PBS, cell culture media).

Root Causes:

- Exceeding Aqueous Solubility: The final concentration of (R)-MDL-100,907 in the aqueous buffer is above its solubility limit.
- Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
- Temperature Effects: A decrease in temperature upon moving from room temperature to a colder environment can reduce solubility.
- pH of the Medium: The solubility of (R)-MDL-100,907 may be pH-dependent.

Solutions:



Solution	Detailed Steps
Reduce Final Concentration	Determine the lowest effective concentration for your experiment and prepare the working solution at or below this level.
Use a Co-solvent	For in vivo studies, formulations with co-solvents like 10% DMSO and 90% corn oil have been used.[6]
Serial Dilution	Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the solvent polarity.
Pre-warm Aqueous Medium	Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound stock.
Slow Addition with Agitation	Slowly add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid dispersion.
pH Adjustment	For in vivo preparations, dissolving in 0.1 M tartaric acid and adjusting the pH to 6.5-7.0 with NaOH has been reported.
Use of a Water-Soluble Salt	Consider using (R)-MDL-100,907 hydrochloride, which is soluble in water up to 100 mM, for easier preparation of aqueous solutions.[7]

Issue 2: Suspected Degradation of the Compound

Symptoms:

- · Loss of biological activity in your assay over time.
- Appearance of new peaks in HPLC analysis of the stock or working solution.
- Visible changes in the color of the solution (though this is not always indicative).



Root Causes:

- Improper Storage: Storing solutions at room temperature for extended periods or subjecting them to multiple freeze-thaw cycles.
- Exposure to Light: Although specific photostability data is limited, prolonged exposure to light can degrade many organic compounds.
- Chemical Incompatibility: Interaction with reactive components in the experimental medium.

Solutions:

Solution	Detailed Steps
Adhere to Recommended Storage	Store solid compound at -20°C and stock solutions at -20°C or -80°C in aliquots.[5][6]
Protect from Light	Store solutions in amber vials or tubes wrapped in foil to minimize light exposure.
Prepare Fresh Solutions	Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.[1]
Perform Quality Control	Periodically check the purity of your stock solution using HPLC to ensure it has not degraded.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weigh the Compound: Accurately weigh out the desired amount of (R)-MDL-100,907 powder (Molecular Weight: 373.46 g/mol). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.73 mg.
- Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.



- Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at
 -20°C for up to one month or -80°C for longer-term storage.[1][6]

Protocol 2: General Procedure for Assessing Aqueous Solubility (Kinetic Method)

This protocol provides a general guideline for determining the kinetic solubility of (R)-MDL-100,907 in an aqueous buffer.

- Prepare a Concentrated Stock: Prepare a high-concentration stock solution of (R)-MDL-100,907 in DMSO (e.g., 10 mM).
- Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
- Transfer to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution into a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).
- Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).
- Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
- Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.

Protocol 3: Stability Assessment using HPLC (General Guideline)

Troubleshooting & Optimization





A stability-indicating HPLC method is essential for accurately determining the stability of (R)-MDL-100,907. While a specific validated method for this compound is not readily available in the public domain, a general reverse-phase HPLC approach can be adapted.

- Method Development (Starting Point):
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate buffer).
 - Mobile Phase B: Acetonitrile or methanol.
 - Detection: UV detection at a wavelength where (R)-MDL-100,907 has significant absorbance.
 - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to ensure the elution of the parent compound and any potential degradation products.
- Sample Preparation: Prepare a solution of (R)-MDL-100,907 in a suitable solvent at a known concentration.
- Forced Degradation (to validate the stability-indicating nature of the method):
 - Expose the solution to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat, and light.
 - Analyze the stressed samples by HPLC to ensure that any degradation products are wellseparated from the parent peak.
- Stability Study:
 - Store aliquots of the (R)-MDL-100,907 solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
 - At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), inject a sample onto the HPLC system.



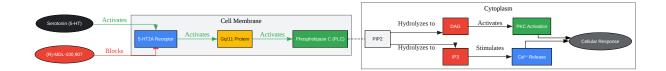
 Calculate the percentage of the remaining (R)-MDL-100,907 by comparing the peak area to the initial time point. The appearance of new peaks indicates degradation.

Visualizations

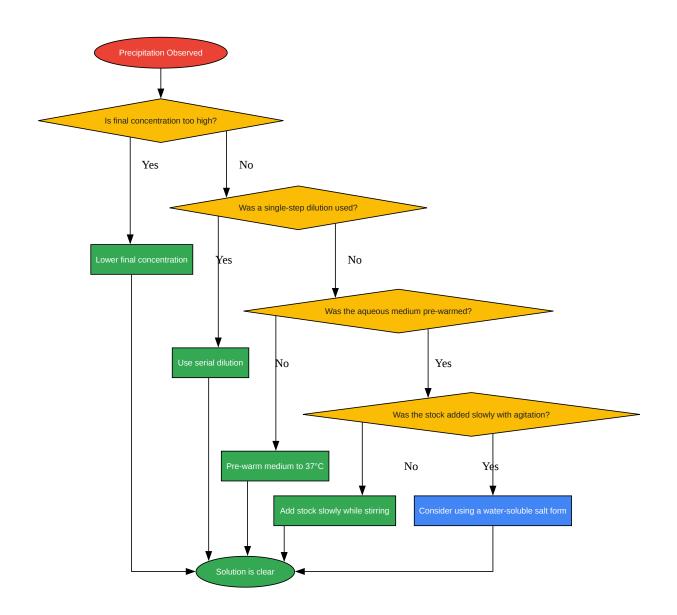
Signaling Pathway of 5-HT2A Receptor Antagonism

(R)-MDL-100,907 is an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] By blocking the binding of serotonin (5-HT) to this receptor, (R)-MDL-100,907 inhibits the downstream signaling cascade.









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